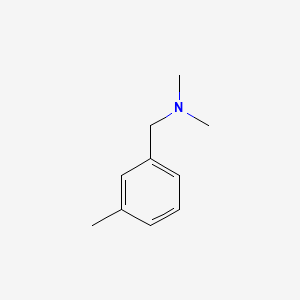
N,N,3-Trimethyl-benzenemethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,3-Trimethyl-benzenemethanamine is an organic compound with the molecular formula C10H15N. It is a derivative of benzenemethanamine, where the nitrogen atom is substituted with two methyl groups and the benzene ring is substituted with a methyl group at the meta position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N,N,3-Trimethyl-benzenemethanamine can be synthesized through several methods. One common method involves the alkylation of benzenemethanamine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or ethanol under reflux conditions.
Another method involves the reductive amination of 3-methylbenzaldehyde with dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride. This reaction is usually performed in a solvent like methanol or ethanol at room temperature.
Industrial Production Methods
In industrial settings, this compound is often produced through continuous flow processes. These processes involve the use of fixed-bed reactors where the reactants are passed over a catalyst bed at elevated temperatures and pressures. The catalysts used in these processes are typically metal oxides or zeolites, which facilitate the alkylation or reductive amination reactions.
Analyse Des Réactions Chimiques
Types of Reactions
N,N,3-Trimethyl-benzenemethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N,N,3-trimethyl-benzenemethanone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to N,N,3-trimethyl-benzenemethanol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or alkoxides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: N,N,3-trimethyl-benzenemethanone.
Reduction: N,N,3-trimethyl-benzenemethanol.
Substitution: Various substituted benzenemethanamines depending on the nucleophile used.
Applications De Recherche Scientifique
N,N,3-Trimethyl-benzenemethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. It is also used as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and receptor binding. It serves as a model compound for studying the interactions between small molecules and biological macromolecules.
Medicine: this compound is investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used as a catalyst in the production of polyurethane foams and epoxy resins. It is also used as an intermediate in the manufacture of dyes and pigments.
Mécanisme D'action
The mechanism of action of N,N,3-Trimethyl-benzenemethanamine involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzymes or receptors, altering their activity. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. The compound can also interact with cell membrane receptors, modulating signal transduction pathways and affecting cellular responses.
Comparaison Avec Des Composés Similaires
N,N,3-Trimethyl-benzenemethanamine can be compared with other similar compounds such as:
N,N-Dimethylbenzenemethanamine: This compound lacks the methyl group at the meta position of the benzene ring, making it less sterically hindered and potentially more reactive in certain reactions.
N,N,3-Trimethylbenzenamine: This compound has a similar structure but lacks the methylene bridge between the benzene ring and the nitrogen atom, affecting its reactivity and binding properties.
N,N-Dimethyl-3-methylaniline: This compound has a similar structure but with the nitrogen atom directly attached to the benzene ring, influencing its electronic properties and reactivity.
This compound is unique due to the presence of both the dimethylamino group and the methyl group at the meta position, which can influence its chemical behavior and interactions with other molecules.
Propriétés
Numéro CAS |
56927-89-0 |
|---|---|
Formule moléculaire |
C10H15N |
Poids moléculaire |
149.23 g/mol |
Nom IUPAC |
N,N-dimethyl-1-(3-methylphenyl)methanamine |
InChI |
InChI=1S/C10H15N/c1-9-5-4-6-10(7-9)8-11(2)3/h4-7H,8H2,1-3H3 |
Clé InChI |
VCBUGWOFLYITCB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)CN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


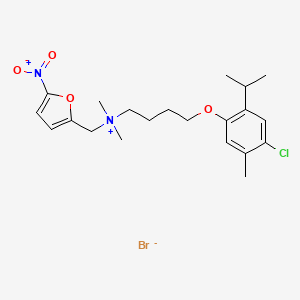
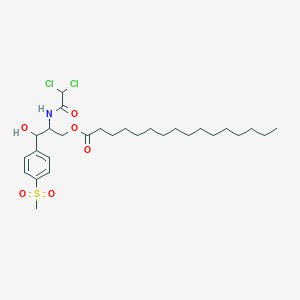

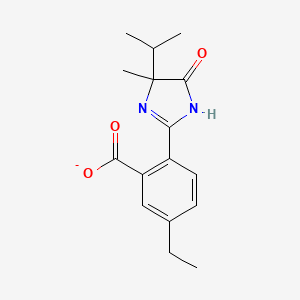
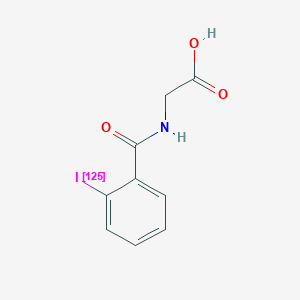
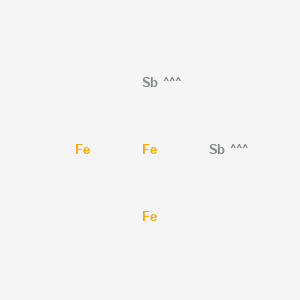
![Dibenzo[b,e][1,4]dioxin-1-carbonitrile](/img/structure/B13751775.png)
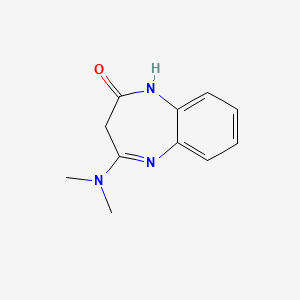
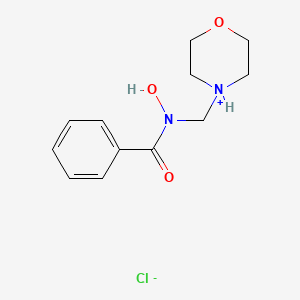



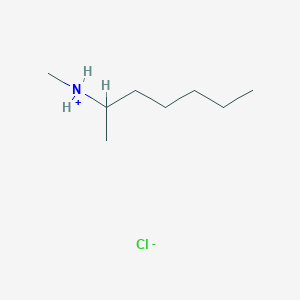
![Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-](/img/structure/B13751803.png)
